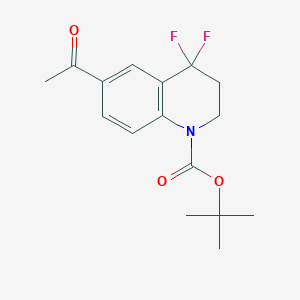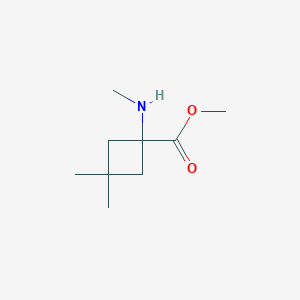
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a cyclobutane derivative, characterized by a cyclobutane ring substituted with a methylamino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the phase transfer catalysis, which provides good yields in the synthesis of cyclobutane skeletons . The key steps include the ring closure of 1,3-diols and the transformation of a carboxyl group to a methyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and other advanced synthetic techniques are likely employed to achieve high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can modify biological molecules and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(methylamino)cyclobutane-1-carboxylate: A similar compound with a simpler structure.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring and carboxylate group but differ in other substituents.
Uniqueness
Methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(6-8,10-3)7(11)12-4/h10H,5-6H2,1-4H3 |
InChI Key |
XSUIHGGAODJMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)OC)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


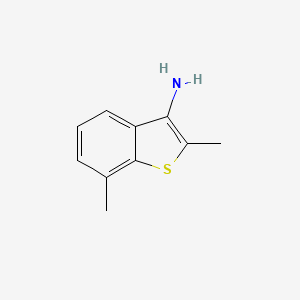
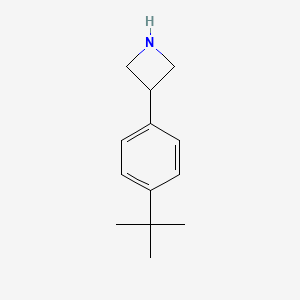

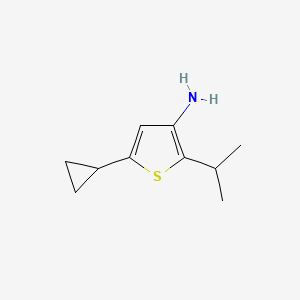
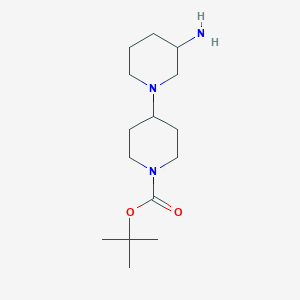
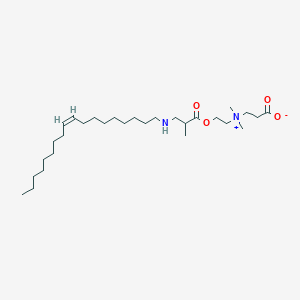
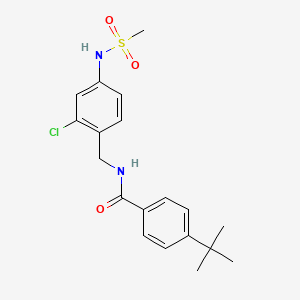
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
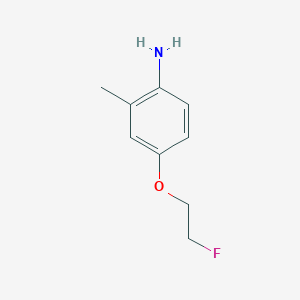
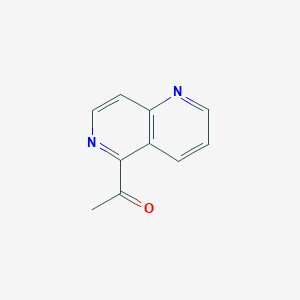

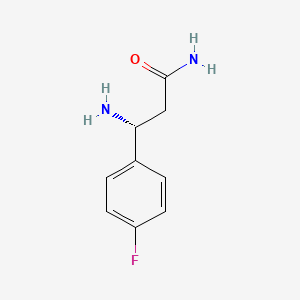
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
